molecular formula C16H24N2OS B14475320 4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenecarbothioamide CAS No. 72004-09-2

4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenecarbothioamide

Katalognummer: B14475320
CAS-Nummer: 72004-09-2
Molekulargewicht: 292.4 g/mol
InChI-Schlüssel: OQJPGWVBZPOFML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenecarbothioamide is a chemical compound that features a pyrrolidine ring, a propoxy group, and a benzenecarbothioamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenecarbothioamide typically involves the reaction of 4-propoxybenzenecarbothioamide with 2-(pyrrolidin-1-yl)ethylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenecarbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenecarbothioamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

72004-09-2

Molekularformel

C16H24N2OS

Molekulargewicht

292.4 g/mol

IUPAC-Name

4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenecarbothioamide

InChI

InChI=1S/C16H24N2OS/c1-2-13-19-15-7-5-14(6-8-15)16(20)17-9-12-18-10-3-4-11-18/h5-8H,2-4,9-13H2,1H3,(H,17,20)

InChI-Schlüssel

OQJPGWVBZPOFML-UHFFFAOYSA-N

Kanonische SMILES

CCCOC1=CC=C(C=C1)C(=S)NCCN2CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.